5-(Trifluoromethyl)benzo[b]thiophen-2-amine
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Overview
Description
5-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(Trifluoromethyl)benzo[b]thiophen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound binds to the active site of certain enzymes, inhibiting their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
5-(Trifluoromethyl)benzo[b]thiophen-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C9H6F3NS |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-1-2-7-5(3-6)4-8(13)14-7/h1-4H,13H2 |
InChI Key |
AQSBIONSZRCUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)N |
Origin of Product |
United States |
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